molecular formula C15H10O3 B14420421 2-Hydroxy-6-methylanthracene-9,10-dione CAS No. 83312-50-9

2-Hydroxy-6-methylanthracene-9,10-dione

Cat. No.: B14420421
CAS No.: 83312-50-9
M. Wt: 238.24 g/mol
InChI Key: CNQZUXVUOANMGO-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylanthracene-9,10-dione is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its distinctive structure, which includes a hydroxyl group at the 2-position and a methyl group at the 6-position on the anthracene ring system. Anthraquinones are widely studied due to their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylanthracene-9,10-dione typically involves the oxidation of anthracene derivatives. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid (AcOH) to introduce the quinone functionality at the 9,10-positions . Another approach involves the methylation of hydroxyanthraquinones using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) .

Industrial Production Methods: Industrial production of anthraquinone derivatives often employs large-scale oxidation processes. For instance, the oxidation of 2-methylanthracene using potassium permanganate (KMnO4) in an alkaline medium can yield this compound . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methylanthracene-9,10-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinones.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like methyl iodide (CH3I) and bases such as potassium carbonate (K2CO3) facilitate substitution reactions.

Major Products: The major products formed from these reactions include hydroquinone derivatives, substituted anthraquinones, and complex quinones .

Scientific Research Applications

Properties

CAS No.

83312-50-9

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-hydroxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O3/c1-8-2-4-10-12(6-8)14(17)11-5-3-9(16)7-13(11)15(10)18/h2-7,16H,1H3

InChI Key

CNQZUXVUOANMGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O

Origin of Product

United States

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